PF-5190457 - 1334782-79-4

PF-5190457

Catalog Number: EVT-279343
CAS Number: 1334782-79-4
Molecular Formula: C29H32N6OS
Molecular Weight: 512.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone, also known as PF-5190457 or PF-05190457, is a synthetic compound classified as a spiro-azetidino-piperidine derivative. [ [] ] It acts as a potent, selective, and orally bioavailable ghrelin receptor inverse agonist. [ [] ] In scientific research, PF-5190457 is primarily utilized as a pharmacological tool to investigate the role of the ghrelin system in various physiological and pathological processes.

Future Directions
  • Exploration of its potential in treating other substance use disorders: Given the role of the ghrelin system in reward and motivation, it would be interesting to investigate whether PF-5190457 could be effective in treating other substance use disorders, such as opioid addiction. [ [] ]
Overview

PF-5190457 is a novel compound classified as a ghrelin receptor inverse agonist, primarily developed for the treatment of alcohol use disorder. It was discovered through high-throughput screening by Pfizer Pharmaceuticals and has shown potential in modulating body weight and glucose homeostasis. The compound is notable for its oral bioavailability and selectivity towards the growth hormone secretagogue receptor type 1a (GHS-R1a) .

Source and Classification

PF-5190457 belongs to the spiro-azetidino-piperidine class of compounds. It has been identified as the first GHS-R1a inverse agonist to enter clinical development, marking a significant advancement in pharmacological approaches to treat alcohol-related conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-5190457 involves multi-step organic reactions, although specific synthetic pathways are proprietary to Pfizer. The compound's structure is characterized by a spirocyclic framework, which contributes to its biological activity. The synthesis typically employs techniques such as high-throughput screening to optimize yield and purity .

Synthesis Challenges

Challenges in synthesizing PF-5190457 include ensuring high selectivity and potency while maintaining stability under physiological conditions. The development of analytical methods, such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), has been crucial for monitoring the synthesis and quantification of the compound in biological samples .

Molecular Structure Analysis

Structure and Data

PF-5190457 has a molecular weight of approximately 512 Da. Its chemical structure features a unique spirocyclic arrangement that is essential for its interaction with the ghrelin receptor. The precise molecular formula and stereochemistry are critical for its pharmacological properties, influencing both receptor binding affinity and biological activity .

Structural Properties

The compound's structural characteristics facilitate its function as an inverse agonist, effectively inhibiting constitutive activity of GHS-R1a and blocking activation by acyl-ghrelin, which is pivotal in regulating appetite and alcohol craving .

Chemical Reactions Analysis

Reactions and Technical Details

PF-5190457 undergoes various metabolic reactions in the body, primarily through cytochrome P450 enzymes. The major metabolite identified is PF-6870961, which results from hydroxylation processes. Understanding these metabolic pathways is essential for assessing the pharmacokinetics of PF-5190457 .

Metabolic Pathways

The compound's metabolism can influence its efficacy and safety profile, making it crucial to study the interactions between PF-5190457 and potential co-administered substances, particularly alcohol .

Mechanism of Action

Process and Data

PF-5190457 functions by binding to GHS-R1a as an inverse agonist, leading to reduced signaling pathways associated with ghrelin. This action diminishes cravings for alcohol and can potentially aid in managing alcohol use disorder. Clinical studies have demonstrated that doses of 100 mg twice daily can significantly reduce alcohol cravings during cue-reactivity tests .

Pharmacodynamics

The pharmacodynamic effects include alterations in appetite regulation and glucose metabolism, which are critical factors in treating alcohol dependence. Biomarkers such as the acyl-to-total ghrelin ratio have been identified as potential indicators of PF-5190457’s effectiveness .

Physical and Chemical Properties Analysis

Physical Properties

PF-5190457 is characterized by its solid-state properties, including solubility profiles that support oral bioavailability. Its stability under various conditions is essential for therapeutic applications.

Chemical Properties

The chemical properties include a moderate lipophilicity that aids in receptor binding while minimizing clearance rates from the body. Detailed analyses using UPLC-MS/MS have established parameters such as stability under storage conditions and during freeze-thaw cycles .

Applications

Scientific Uses

PF-5190457 is primarily investigated for its potential therapeutic applications in treating alcohol use disorder. Its unique mechanism offers a new avenue for pharmacological intervention in addiction therapies. Ongoing research aims to further elucidate its safety profile when used alongside alcohol consumption, highlighting its relevance in clinical settings .

Introduction to PF-5190457 as a Ghrelin Receptor Inverse Agonist

Pharmacological Classification and Target Specificity

PF-5190457 (chemical name: 1-[2-[(1R)-2,3-Dihydro-5-(6-methyl-4-pyrimidinyl)-1H-inden-1-yl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone; molecular weight: 512.67 g/mol; CAS: 1334782-79-4) is a spiro-azetidino-piperidine derivative identified as a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor [7] [8]. It exhibits high binding affinity for human GHS-R1a, with a pKi of 8.36 (Kd ≈ 3 nM), and demonstrates >1,000-fold selectivity over related GPCRs, including motilin and neurotensin receptors [8] [10]. PF-5190457 suppresses constitutive GHS-R1a activity by 70–90% in cell-based assays and competitively inhibits acyl-ghrelin binding, thereby blocking ghrelin-induced intracellular calcium mobilization [8] [10]. Its major metabolite, PF-6870961 (hydroxy metabolite), retains inverse agonist activity but with 25-fold lower receptor affinity [10].

Table 1: Pharmacodynamic Properties of PF-5190457

PropertyValueExperimental System
TargetGHS-R1aHEK293 cells
pKi8.36Radioligand binding assay
IC₅₀ (constitutive activity)15 nMInositol phosphate accumulation
Selectivity profile>1,000-fold vs. 70+ off-targetsBroad screening panel
Major metabolitePF-6870961 (hydroxy derivative)Human liver cytosol metabolism

Structural and Functional Properties of the Ghrelin Receptor (GHS-R1a)

GHS-R1a is a G-protein coupled receptor (GPCR) with intrinsic constitutive activity, primarily coupling to Gαq/11 proteins to stimulate phospholipase C and intracellular calcium release [6] [10]. Key structural features include:

  • Ligand Binding Domain: A deep hydrophobic pocket accommodating acyl-ghrelin’s n-octanoyl moiety, with which PF-5190457 competitively interacts via its spiro-azetidine-piperidine core [8] [10].
  • Constitutive Signaling: Basal activity of GHS-R1a regulates appetite and reward pathways independently of ghrelin. PF-5190457’s inverse agonism suppresses this activity more effectively than neutral antagonists [10].
  • Tissue Distribution: Expressed in brain regions (hypothalamus, hippocampus, ventral tegmental area) and peripheral tissues (stomach, pancreas), enabling modulation of both homeostatic and hedonic processes [5] [6].

Role of Ghrelin Signaling in Appetitive and Addictive Behaviors

Ghrelin-GHS-R1a signaling enhances dopamine release in the nucleus accumbens and activates mesolimbic reward pathways:

  • Preclinical Evidence: Rodent studies show ghrelin administration increases alcohol intake by 30–40%, while GHS-R1a antagonists (e.g., JMV2959) reduce alcohol self-administration by 50% [1] [6].
  • Human Studies: Intravenous ghrelin increases alcohol craving by 20% and alcohol self-administration by 15% in heavy drinkers [5] [6]. PF-5190457 (100 mg b.i.d.) suppresses cue-induced alcohol craving by 25% in phase 1b trials [1] [3].
  • Neuroendocrine Crosstalk: Ghrelin potentiates glucocorticoid release and amygdala reactivity to alcohol cues, linking stress and reward pathways [5] [6].

Rationale for Targeting GHS-R1a in Substance Use Disorders

The ghrelin system modulates overlapping neural circuits for food and drug reward, providing a mechanistic basis for therapeutic intervention:

  • Upregulated Signaling in AUD: Heavy drinkers exhibit elevated acyl-ghrelin levels correlating with craving severity [1] [6].
  • Behavioral Specificity: GHS-R1a blockade reduces alcohol seeking without affecting natural rewards (e.g., sucrose) in rodent models [3] [10].
  • Pharmacological Advantages: PF-5190457’s oral bioavailability and blood-brain barrier penetration enable central target engagement, as evidenced by reduced acyl-to-total ghrelin ratios and IGF-1 elevation in human studies [1] [4].

Table 2: Effects of GHS-R1a Modulation on Alcohol-Related Behaviors

InterventionAlcohol Consumption ChangeCraving ReductionStudy Type
Ghrelin IV administration+15–20%Not applicableHuman lab study [6]
PF-5190457 (100 mg b.i.d.)Not significant25%*Phase 1b trial [1]
GHS-R1a knockout-40–60%Not testedRodent study [10]
*vs. placebo during alcohol cue exposure

Properties

CAS Number

1334782-79-4

Product Name

PF-5190457

IUPAC Name

2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone

Molecular Formula

C29H32N6OS

Molecular Weight

512.7 g/mol

InChI

InChI=1S/C29H32N6OS/c1-19-11-25(31-18-30-19)22-3-5-24-21(12-22)4-6-26(24)35-16-29(17-35)7-9-33(10-8-29)27(36)13-23-15-34-14-20(2)37-28(34)32-23/h3,5,11-12,14-15,18,26H,4,6-10,13,16-17H2,1-2H3/t26-/m1/s1

InChI Key

ZIUDADZJCKGWKR-AREMUKBSSA-N

SMILES

CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF-5190457; PF 5190457; PF5190457; PF-05190457; PF05190457; PF 05190457.

Canonical SMILES

CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C

Isomeric SMILES

CC1=CC(=NC=N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.